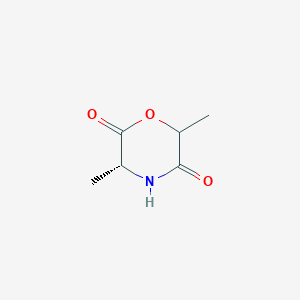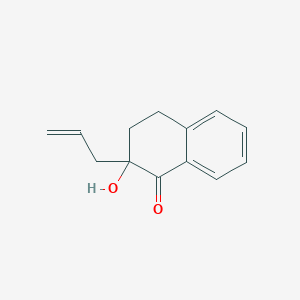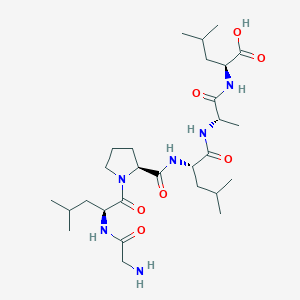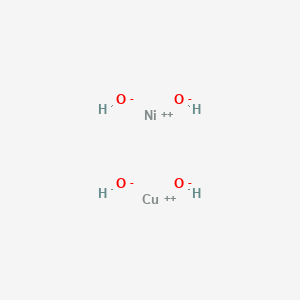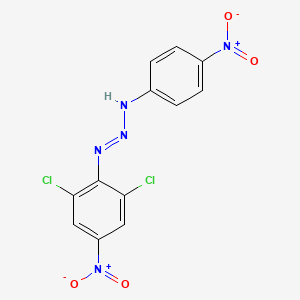
(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene: is a synthetic organic compound characterized by the presence of two nitrophenyl groups and two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of 2,6-dichloro-4-nitroaniline with 4-nitrobenzene diazonium salt under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the triazene linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazene derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of materials with specific chemical properties.
作用機序
The mechanism of action of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The triazene linkage may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
- (1E)-1-(2,4-Dichloro-6-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
- (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(3-nitrophenyl)triaz-1-ene
Uniqueness:
- The specific arrangement of nitro and chloro groups in (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene imparts unique chemical reactivity and biological activity.
- The compound’s triazene linkage provides distinct properties compared to other triazene derivatives, making it valuable for specific applications in research and industry.
特性
CAS番号 |
326810-83-7 |
|---|---|
分子式 |
C12H7Cl2N5O4 |
分子量 |
356.12 g/mol |
IUPAC名 |
N-[(2,6-dichloro-4-nitrophenyl)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C12H7Cl2N5O4/c13-10-5-9(19(22)23)6-11(14)12(10)16-17-15-7-1-3-8(4-2-7)18(20)21/h1-6H,(H,15,16) |
InChIキー |
BSYQSEVHPNAPFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


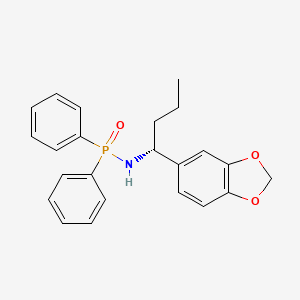
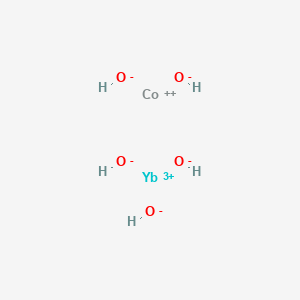

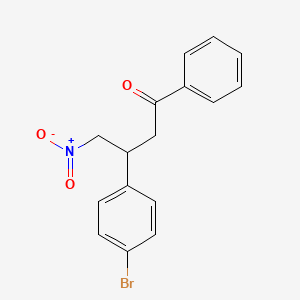
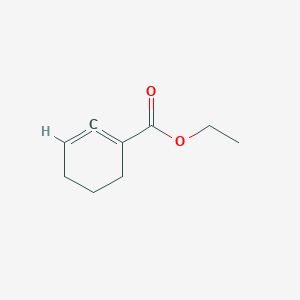
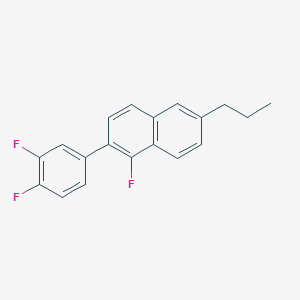
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
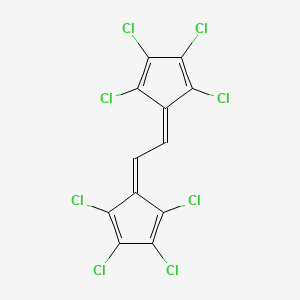
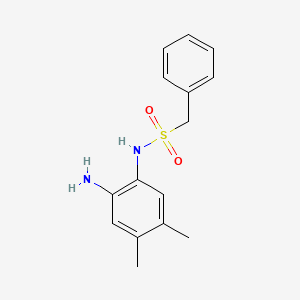
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
